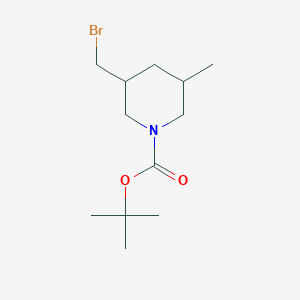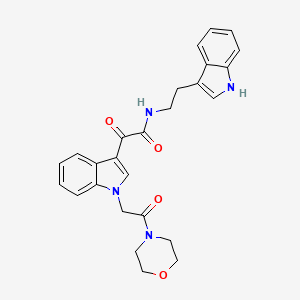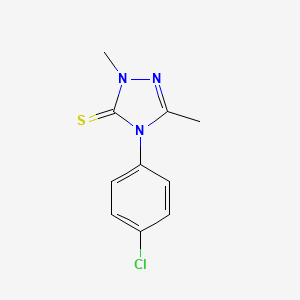
4-(4-chlorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-chlorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (4-Cl-DMDT) is a synthetic organic compound that has been used in a variety of scientific research applications due to its unique properties. 4-Cl-DMDT is a heterocyclic compound that contains a five-membered ring with a nitrogen atom and a sulfur atom as part of the ring structure. It is a colorless solid that is insoluble in water, but soluble in organic solvents.
Scientific Research Applications
Synthesis and Characterization
The compound 4-(4-chlorophenyl)-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has been synthesized and characterized through various analytical techniques. For instance, it was synthesized by a hetero-cyclization reaction of 4-chlorophenyl isothiocyanate and formic hydrazide, and its structure was determined using single-crystal X-ray structure determination, NMR, IR, UV spectroscopy, and microelemental analysis. X-ray crystallography confirmed the molecule exists as the thione tautomer, exhibiting an almost orthogonal relationship between the five-membered ring and the appended chlorophenyl ring. This synthesis and characterization shed light on its molecular structure and potential chemical interactions (Yeo, Azizan, & Tiekink, 2019).
Structural Analysis
Further structural analysis of similar 1,2,4-triazole derivatives, for example, the study of 4-ethyl-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, involved comparing its crystal structure with its aromatic analogs. This comparison revealed the formation of N-triazole—H · · · S(=C) dimer as a significant structural motif, alongside various intermolecular interactions that influence the compound's stability and reactivity (Wawrzycka-Gorczyca & Siwek, 2011).
Spectroscopic Properties and Crystal Structure
Investigations into the spectroscopic properties and crystal structure of 1,2,4-triazole-3-thione derivatives have highlighted the importance of halogen bonding in these compounds. For example, a study on 4-(4-bromophenyl)-5-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione examined its molecular structure through X-ray diffraction and explored its vibrational frequencies, offering insights into the role of halogen bonds in stabilizing its crystal structure (Mirosław, Plech, & Wujec, 2015).
Molecular Interactions and Packing
A comprehensive analysis of the supramolecular synthons in 1,2,4-triazole-3(4H)-thione compounds through X-ray crystal structures, energetic, and Hirshfeld surface analysis has been conducted. This research underlines the pivotal role of N–H⋯S=C hydrogen bonds and the R 2 2 (8) supramolecular synthon in the solid-state structures of these compounds, contributing to our understanding of their molecular interactions and packing preferences (Saeed et al., 2019).
Electronic Structure and Hydrogen Bonding
Density Functional Theory (DFT) has been employed to study the electronic structure, molecular properties, and vibrational spectra of novel 1,2,4-triazole-5(4H)-thione derivatives. This theoretical approach aids in understanding the compound's electronic structure, its intermolecular hydrogen bonding, and non-linear optical behavior, enhancing knowledge about its physical and chemical properties (Al-Tamimi, 2016).
Properties
IUPAC Name |
4-(4-chlorophenyl)-2,5-dimethyl-1,2,4-triazole-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3S/c1-7-12-13(2)10(15)14(7)9-5-3-8(11)4-6-9/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANIEXHOBJGXSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=S)N1C2=CC=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Diethyl 5-({1-[(4-tert-butylbenzoyl)amino]-2,2,2-trichloroethyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B2830874.png)
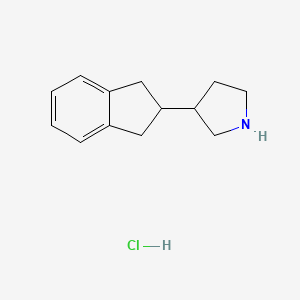


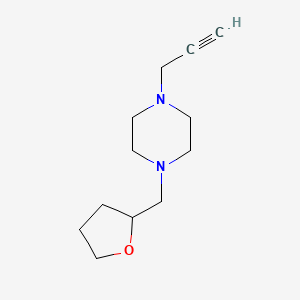
![5-[2-(benzyloxy)ethyl]-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone](/img/structure/B2830881.png)
![N-[4-(dimethylamino)phenyl]-2-(4-methyl-6-oxo-2-pyrrolidin-1-ylpyrimidin-1(6H)-yl)acetamide](/img/structure/B2830884.png)
![7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-N-phenyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2830885.png)

![4-bromo-2-((E)-{[3-(methylthio)phenyl]imino}methyl)phenol](/img/structure/B2830889.png)
